molecular formula C15H26O B14636957 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol CAS No. 52591-96-5

2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol

Cat. No.: B14636957
CAS No.: 52591-96-5
M. Wt: 222.37 g/mol
InChI Key: ALNKZTYOLOJPKB-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethylbicyclo[720]undec-5-en-2-ol is a bicyclic organic compound with the molecular formula C15H26O This compound is characterized by its unique structure, which includes a bicyclo[720]undecane framework with multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol is unique due to its specific structural features, including the presence of a hydroxyl group and multiple methyl groups on a bicyclic framework. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-9-15(4,16)13-10-14(2,3)12(13)8-7-11/h6,12-13,16H,5,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNKZTYOLOJPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C2CC(C2CC1)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30788980
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30788980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-96-5
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30788980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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